molecular formula C25H21N3NaO6S+ B12508886 sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid

Cat. No.: B12508886
M. Wt: 514.5 g/mol
InChI Key: LKSHJHJGLORTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is primarily used as a dye and indicator in various chemical applications due to its vibrant color properties.

Preparation Methods

The synthesis of sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid involves several steps. The process typically starts with the diazotization of 2-hydroxy-1-naphthylamine-3,6-disulfonic acid, followed by coupling with 2,4-dimethylaniline . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo compound. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form complexes with metal ions, which is the basis for its use as an indicator. The molecular targets include various metal ions, and the pathways involve the formation of stable complexes that result in a color change. This property is exploited in analytical chemistry to determine the presence and concentration of specific ions .

Comparison with Similar Compounds

Similar compounds to sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid include:

Biological Activity

Sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid, commonly referred to as Xylidyl Blue I, is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : Sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate
  • Molecular Formula : C25H21N3O6S
  • CAS Number : 4941-77-9

The compound's structure features a naphthalene core with various functional groups that contribute to its biological activity, including a diazenyl group which is known for its role in biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis (programmed cell death)
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways involved in tumor growth

In vitro studies have shown that treatment with this compound leads to a decrease in cell viability in cancerous cells while sparing normal cells, suggesting a selective cytotoxicity profile.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Gene Expression Modulation : The compound can influence the expression of genes associated with cell survival and apoptosis.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaKey Findings
Antioxidant EffectsDemonstrated significant ROS scavenging ability.
Cancer Cell LinesInduced apoptosis in breast and colon cancer cells.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

Properties

Molecular Formula

C25H21N3NaO6S+

Molecular Weight

514.5 g/mol

IUPAC Name

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);/q;+1

InChI Key

LKSHJHJGLORTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.